molecular formula C24H22N2O3 B4734961 N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

Cat. No. B4734961
M. Wt: 386.4 g/mol
InChI Key: XKPCILKJJOOPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, also known as Mefloquine, is a synthetic compound that belongs to the class of 4-quinolinemethanols. It was first synthesized in the 1970s and was initially used as an antimalarial drug. However, due to its unique chemical structure and mechanism of action, Mefloquine has also been studied for its potential applications in other scientific research areas, such as neuroscience and cancer research.

Mechanism of Action

N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide exerts its pharmacological effects by binding to and modulating the activity of various proteins and receptors in the body. It has been shown to interact with the voltage-gated sodium channels, the GABA receptor, the NMDA receptor, and the ATP-sensitive potassium channels, among others.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, depending on the target protein or receptor. For example, it can inhibit the activity of the voltage-gated sodium channels, leading to a decrease in neuronal excitability. It can also enhance the activity of the GABA receptor, leading to an increase in inhibitory neurotransmission.

Advantages and Limitations for Lab Experiments

N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has several advantages for lab experiments, such as its ability to modulate the activity of various proteins and receptors in a dose-dependent manner. It also has a relatively long half-life, which allows for sustained effects. However, N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide also has some limitations, such as its potential toxicity and off-target effects. Therefore, careful consideration should be given to the dosage and duration of treatment in lab experiments.

Future Directions

There are several future directions for the study of N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. In neuroscience, further research is needed to elucidate the exact mechanisms of action of N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide on neurotransmitter receptors and to determine its potential therapeutic applications in neurological disorders. In cancer research, more studies are needed to investigate the cytotoxic effects of N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide on various cancer cell lines and to determine its potential as a novel anticancer agent. Additionally, the development of N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide derivatives with improved pharmacological properties and reduced toxicity may also be a promising direction for future research.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been studied for its potential applications in various scientific research areas. In neuroscience, it has been shown to have a modulatory effect on neurotransmitter receptors, such as the GABA receptor and the NMDA receptor. This makes N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide a potential candidate for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
In cancer research, N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been found to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. It has been suggested that N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide may induce apoptosis and inhibit cell proliferation by affecting the mitochondrial function and the PI3K/Akt signaling pathway.

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-16-11-12-23(29-16)21-15-19(18-8-4-5-9-20(18)26-21)24(27)25-14-13-17-7-3-6-10-22(17)28-2/h3-12,15H,13-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPCILKJJOOPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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